molecular formula C13H14ClNO4 B2719066 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 943119-34-4

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2719066
CAS No.: 943119-34-4
M. Wt: 283.71
InChI Key: UHNSFSOFPALYIJ-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and oxo functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically starting with the preparation of the chlorophenoxyethyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, methanol), varying temperatures (from -78°C to room temperature), and inert atmospheres (e.g., nitrogen or argon). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group is known to bind to certain receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-[2-(2-Bromophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    1-[2-(2-Fluorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The presence of a fluorine atom affects the compound’s lipophilicity and metabolic stability.

    1-[2-(2-Methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The methyl group alters the compound’s steric properties and reactivity.

These comparisons highlight the unique aspects of this compound, making it a valuable compound for various research applications.

Biological Activity

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy against resistant pathogens and cytotoxic effects on cancer cells.

This compound is characterized by the following chemical structure:

  • IUPAC Name : 1-[2-(2-chlorophenoxy)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
  • Molecular Formula : C13H14ClNO4
  • Molecular Weight : 283.71 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi.

Efficacy Against Pathogens

The compound has been tested against a variety of pathogens, including:

  • Staphylococcus aureus
  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Clostridioides difficile
  • Candida auris
  • Aspergillus fumigatus

The testing was conducted using the broth microdilution technique, following Clinical Laboratory Standards Institute recommendations. The results indicated a structure-dependent antimicrobial activity, with certain derivatives showing enhanced effects against multidrug-resistant strains .

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLModerate
Acinetobacter baumannii16 µg/mLHigh
Klebsiella pneumoniae32 µg/mLModerate
Pseudomonas aeruginosa64 µg/mLLow
Clostridioides difficile4 µg/mLHigh
Candida auris32 µg/mLModerate
Aspergillus fumigatus128 µg/mLLow

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies involving human lung cancer cell lines (A549) revealed that certain derivatives possess significant cytotoxic effects.

Case Studies

  • A study evaluated the effects of various derivatives on A549 cells, showing that compounds with hydroxyl and carboxyl groups exhibited higher cytotoxicity compared to those without these functional groups. The IC50 values for selected compounds were as follows:
CompoundIC50 (µM)
1-(2-hydroxyphenyl)-5-oxopyrrolidine15
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine9

The results indicate that the presence of specific functional groups enhances the anticancer activity of these compounds .

The mechanism by which these compounds exert their biological effects appears to involve disruption of cellular membranes and interference with metabolic processes. For instance, similar compounds have been shown to destabilize the cytoplasmic membrane of bacterial cells, leading to increased permeability and eventual cell death .

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-10-3-1-2-4-11(10)19-6-5-15-8-9(13(17)18)7-12(15)16/h1-4,9H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNSFSOFPALYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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